3-Ethenyl-5-methyl-1,2,4-oxadiazole
Description
Properties
CAS No. |
71088-08-9 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
3-ethenyl-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C5H6N2O/c1-3-5-6-4(2)8-7-5/h3H,1H2,2H3 |
InChI Key |
MJMVHBJEFDWMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C=C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. For example, 3-Ethenyl-5-methyl-1,2,4-oxadiazole derivatives have been synthesized and tested against various cancer cell lines. Notably:
- Cell Line Testing : Compounds containing the oxadiazole moiety have shown significant antiproliferative activity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. One study reported a derivative with a GI50 value of 4.5 µM against WiDr colon cancer cells, indicating strong selectivity and potency .
- Mechanism of Action : Some oxadiazole derivatives induce apoptosis in cancer cells by increasing caspase activity, effectively triggering programmed cell death .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of oxadiazole compounds. For instance:
- Bacterial Inhibition : Certain 1,2,4-oxadiazole derivatives have been evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition at concentrations as low as 100 µg/mL .
Agricultural Applications
Oxadiazoles are being explored for their potential use as agrochemicals:
- Nematicidal Properties : Some derivatives have shown effectiveness in combating nematodes in agricultural settings. Field tests indicated that applying these compounds to infested soils resulted in reduced nematode populations .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-Ethenyl-5-methyl-1,2,4-oxadiazole can be achieved through various methods including:
- Reactions with Amidoximes : The compound can be synthesized by reacting specific amidoximes under controlled conditions to yield the desired oxadiazole structure .
- Structure Modifications : Alterations in the substituents on the aromatic ring significantly affect biological activity. For instance, introducing electron-withdrawing groups has been linked to enhanced anticancer potency .
Case Study 1: Anticancer Research
A series of novel oxadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Agricultural Application
Field trials demonstrated that applying oxadiazole-based formulations led to a marked decrease in nematode infestation levels in crops, suggesting their viability as eco-friendly pest control agents .
Chemical Reactions Analysis
Cyclization of Amidoximes
Amidoximes (R-C=N-N-O-R') undergo cyclization under acidic or catalytic conditions to form oxadiazole rings. For example, amidoximes derived from ketones or aldehydes react with dehydrating agents (e.g., POCl₃, SOCl₂) to yield 1,2,4-oxadiazoles .
1,3-Dipolar Cycloaddition
Nitrile oxides (R-C≡N-O) react with alkenes or alkynes via [3+2] cycloaddition to form oxadiazoles. This method is particularly effective for constructing heterocycles with electron-rich substituents, such as ethenyl groups .
Substituent Reactivity
The ethenyl group at the 3-position introduces reactivity patterns distinct from other substituents:
Electrophilic Addition
The ethenyl group undergoes electrophilic addition (e.g., bromination, hydrohalogenation) due to its π-electron density. For instance, treatment with bromine in dichloromethane yields vicinal dibromide derivatives .
Cross-Coupling Reactions
Ethenyl groups can participate in Suzuki-Miyaura coupling or Heck reactions , enabling functionalization with aryl or alkenyl groups. For example:
Oxidation
Oxidation of ethenyl oxadiazoles can yield epoxide or carbonyl derivatives. For example, peracid-mediated oxidation converts the ethenyl group to an epoxide .
Hydrogenation
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ethenyl group to ethyl, altering the compound’s lipophilicity and biological activity .
Reaction Conditions and Yields
Data from analogous oxadiazole syntheses highlight critical parameters:
Thermal Stability
Thermogravimetric analysis (TGA) of oxadiazole derivatives typically shows moderate thermal stability (decomposition onset: 172–246°C) . The ethenyl group may slightly lower stability due to strain in the substituent.
Key Challenges
-
Regioselectivity : Control of cycloaddition regiochemistry when forming the oxadiazole core.
-
Scalability : Amidoxime cyclizations often require high temperatures, limiting industrial scalability .
Biological Impact of Reactivity
While chemical reactivity drives synthesis, substituent modifications also influence biological activity. For example, electron-withdrawing groups (e.g., acetyl) enhance anticancer potency, while electron-donating groups (e.g., ethenyl) may modulate enzyme interactions .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWG) (e.g., nitro) at the para position of aromatic substituents significantly enhance anticancer activity .
- Aromatic substituents (e.g., phenyl, p-tolyl) improve thermal stability and crystallinity, making these compounds suitable for energetic materials or metal-organic frameworks .
- Alkyl chains (e.g., bromodecyl, octyl) increase lipophilicity, aiding membrane permeability in drug design .
Key Observations :
- Cyclocondensation and cycloaddition are the most common strategies, with yields >80% achievable under optimized conditions .
- Halogenated derivatives (e.g., chloromethyl) serve as intermediates for further functionalization in drug discovery .
Pharmacological Activities
Key Observations :
Preparation Methods
Cyclization of O-Acylamidoximes
The most widely employed route to 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes, a two-step process requiring (1) amidoxime formation from nitriles and hydroxylamine, followed by (2) O-acylation and thermal or base-mediated cyclodehydration. For 3-ethenyl-5-methyl-1,2,4-oxadiazole, this method begins with acrylonitrile (1 ), which undergoes hydroxylamine-mediated conversion to 2-propenamidoxime (2 ). Subsequent O-acylation with acetyl chloride or acetic anhydride yields O-acetyl-2-propenamidoxime (3 ), which cyclizes under basic conditions to form the target compound (4 ) (Figure 1).
Reaction Conditions and Optimization
-
Amidoxime Formation : Acrylonitrile reacts with hydroxylamine hydrochloride (NHOH·HCl) in ethanol/water (1:1) at 60°C for 6–8 hours, achieving >90% conversion.
-
O-Acylation : O-Acetylation of 2 proceeds with acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C, yielding 3 in 85–92% purity.
-
Cyclodehydration : Heating 3 in pH 9.5 borate buffer at 90°C for 2 hours facilitates cyclization, with conversions ranging from 70–85%.
Direct One-Pot Synthesis from Amidoximes and Carboxylic Acids
Solvent and Base Selection
Recent advancements enable one-pot synthesis by reacting amidoximes directly with carboxylic acids in aprotic bipolar solvents like DMSO or DMF. For 3-ethenyl-5-methyl-1,2,4-oxadiazole, this method combines 2-propenamidoxime (2 ) and acetic acid in DMSO with potassium carbonate (KCO) at 80°C for 4–6 hours. The solvent’s high polarity stabilizes intermediates, while inorganic bases deprotonate the amidoxime, accelerating nucleophilic acyl substitution.
Key Advantages
-
Eliminates isolation of O-acylamidoxime intermediates.
-
Reduces reaction time from 12–24 hours (multistep) to 6–8 hours.
Alternative Routes: Oxidative Cyclizations
Nitrile Oxide Cycloadditions
Though less common, nitrile oxides generated in situ from hydroxamoyl chlorides can undergo [3+2] cycloadditions with acetylenes or nitriles. For example, treating methylhydroxamoyl chloride (5 ) with acrylonitrile in toluene at 110°C produces 3-ethenyl-5-methyl-1,2,4-oxadiazole via intermediate nitrile oxide formation. However, this method suffers from side reactions (e.g., dimerization of nitrile oxides) and lower yields (55–65%).
Comparative Analysis of Synthetic Methods
Table 1 summarizes the efficiency, scalability, and practicality of major routes to 3-ethenyl-5-methyl-1,2,4-oxadiazole.
Critical Observations
-
Multistep O-Acylation : Highest yield and purity but requires intermediate isolation.
-
One-Pot Synthesis : Balances efficiency and simplicity, ideal for small-scale synthesis.
-
Oxidative Routes : Limited by side reactions and lower yields, making them less viable for industrial applications.
Mechanistic Insights and Side Reactions
Competing Hydrolysis Pathways
During cyclodehydration, O-acylamidoximes (3 ) may hydrolyze to carboxylic acids (2b ) under acidic or prolonged heating conditions (Table 2). For example, at pH < 8.0, hydrolysis dominates, reducing oxadiazole yields to <50%.
Mitigation Strategies
Scalability and Industrial Applications
Q & A
Q. What are the established synthetic routes for 3-Ethenyl-5-methyl-1,2,4-oxadiazole, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves bromination of 5-(2-arylethenyl)-1,2,4-oxadiazoles followed by di-dehydrobromination. For example, bromination of 5-(2-arylethenyl) derivatives (e.g., 1a-g ) yields dibromo intermediates (2a-g ), which are then treated with sodium amide (NaNH₂) in liquid ammonia at -70°C to -60°C to form acetylenic derivatives (3a-e ). Key factors include:
- Temperature control : Higher temperatures (>-50°C) reduce yields due to side reactions.
- Base selection : NaNH₂ in NH₃(liq.) is optimal for dehydrobromination, while other bases (e.g., KOH, BuLi) lead to complex mixtures.
- Substituent effects : Electron-withdrawing groups on the aryl ring improve stability during cyclization. Yields range from 9% to 54%, depending on substituents .
Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of 1,2,4-oxadiazole derivatives?
Methodological Answer:
- Multinuclear NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., acetylene protons at δ 3.1–3.5 ppm, oxadiazole carbons at δ 160–170 ppm).
- IR spectroscopy : Confirms functional groups (e.g., C≡C stretch at ~2100 cm⁻¹).
- X-ray crystallography : Resolves regiochemistry and crystal packing (e.g., bond angles and torsion angles in 5-arylacetylenyl derivatives).
- Elemental analysis : Validates purity (>95% for most derivatives) .
Q. What in vitro assays are commonly used to evaluate the biological activity of 1,2,4-oxadiazole derivatives?
Methodological Answer:
- Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli) .
- Nematicidal activity : Mortality rate assessments against plant-parasitic nematodes (e.g., Meloidogyne incognita) using soil drench methods .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Q. How do substituents on the 1,2,4-oxadiazole ring influence its pharmacological properties?
Methodological Answer:
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl): Enhance metabolic stability and binding affinity to target proteins (e.g., GSK-3β in Alzheimer’s research) .
- Alkyl/aryl groups : Improve lipophilicity, aiding blood-brain barrier penetration (e.g., 5-methyl substitution in epilepsy treatments) .
- Amide fragments : Increase hydrogen-bonding potential, critical for antifungal activity .
Q. What computational tools are used to predict the reactivity of 1,2,4-oxadiazole derivatives in electrophilic media?
Methodological Answer:
- DFT calculations : Model superelectrophilic activation pathways (e.g., interactions with CF₃SO₃H to form vinyl triflates) .
- Molecular docking : Predict binding modes to biological targets (e.g., LasR protein in P. aeruginosa quorum sensing) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of 3-Ethenyl-5-methyl-1,2,4-oxadiazole derivatives across different studies?
Methodological Answer:
- Control experimental variables : Standardize assay conditions (e.g., solvent, pH, cell line passage number).
- Validate via orthogonal methods : Combine MIC assays with time-kill curves or biofilm inhibition studies .
- Leverage molecular dynamics : Simulate ligand-protein interactions to reconcile conflicting efficacy data (e.g., variations in LasR inhibition) .
Q. What mechanistic insights guide the design of 1,2,4-oxadiazole-based energetic materials with improved stability and performance?
Methodological Answer:
- Nitro group incorporation : Enhances oxygen balance (e.g., 3-(dinitromethyl)-1,2,4-oxadiazol-5-one achieves OB = +18.4%) .
- Cation-π interactions : Stabilize ionic salts (e.g., nitrogen-rich cations paired with oxadiazole anions reduce sensitivity to impact) .
- Thermal stability screening : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C for most derivatives) .
Q. How can regioselectivity challenges in oxadiazole functionalization be overcome?
Methodological Answer:
Q. What strategies resolve contradictions in synthetic yields for acetylenic oxadiazole derivatives?
Methodological Answer:
Q. How do 1,2,4-oxadiazole derivatives interact with neurological targets (e.g., GSK-3β) in Alzheimer’s disease models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
